1-(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound notable for its potential applications in medicinal chemistry. It contains multiple heterocyclic structures, including a pyrazine and an oxadiazole, which are known for their biological activity. The molecular formula of this compound is , and it has a molecular weight of 405.43 g/mol. This compound is classified under the category of oxadiazole derivatives, which are often explored for their pharmacological properties.
The compound can be sourced from various chemical databases and suppliers specializing in screening compounds for drug discovery. It falls under the classification of heterocyclic compounds due to the presence of nitrogen-containing rings. The oxadiazole ring specifically is recognized for its role in enhancing biological activity, making it a subject of interest in pharmaceutical research.
The synthesis of 1-(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step processes that may include:
Technical details regarding specific reagents, reaction conditions (temperature, solvents), and purification methods (such as chromatography) are crucial for optimizing yield and purity.
The molecular structure features several key components:
The structure can be represented using various chemical notation systems:
C1C(CN1C(c1cccs1)=O)Oc1ccccc1c1nc(c2cnccn2)no1
AHMQTFWLLPSRIZ-UHFFFAOYSA-N
The polar surface area is approximately 74.423 Ų, indicating its potential solubility characteristics.
The compound may participate in various chemical reactions typical for heterocyclic compounds:
Technical details regarding reaction mechanisms, including intermediates formed during synthesis, can provide insights into the stability and reactivity of this compound.
The mechanism of action for 1-(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is likely related to its interaction with specific biological targets. Compounds containing oxadiazole rings have been shown to exhibit various pharmacological activities, possibly through modulation of enzyme activity or receptor binding. Detailed studies on its pharmacodynamics and pharmacokinetics would be essential to elucidate its mechanism fully.
The compound exhibits a logP value of approximately 2.5185, suggesting moderate lipophilicity which may influence its absorption and distribution in biological systems.
Key chemical properties include:
These properties are critical for assessing the compound's behavior in biological systems and its potential as a drug candidate.
The primary applications of 1-(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone lie in medicinal chemistry and drug development. Its structural features suggest potential uses as:
Research into this compound could lead to significant advancements in understanding how structural modifications affect biological activity, paving the way for novel therapeutic agents.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6